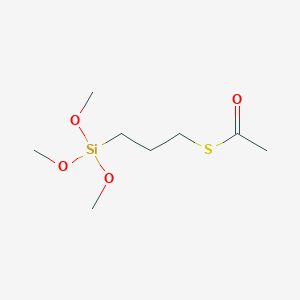

3-(Acetylthio)-1-propyltrimethoxysilane

Katalognummer B8476584

Molekulargewicht: 238.38 g/mol

InChI-Schlüssel: MOPINAXCCFNGGW-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US06414061B1

Procedure details

1035 grams of 3-mercapto-1-propyltrimethoxysilane, 1096 grams of a 25 weight percent methanolic solution of sodium methoxide, and 1764 grams of toluene were charged to a 5-liter flask under an atmosphere of nitrogen. The stirred mixture developed a pinkish color. The flask was placed into a water bath at 64° C. Methanol was removed from the flask by distilling off a methanol-toluene azeotrope under a partial vacuum. The vacuum was kept such that the temperature in the distillation head was maintained at 30 to 35° C. during which time 1500 ml of distillate, consisting of a toluene-methanol azeotrope, was collected. During this time the contents of the flask turned colorless. An additional 429 grams of toluene was added and the distillation resumed. The appearance of a strong density current in the distillate which coincided with an increase in distillation head temperature from 35 to 55° C. and the appearance of a changing liquid surface tension in the condenser signaled the point at which methanol removal from the flask was complete. The contents of the flask had become a viscous fluid. With continued stirring, the contents of the flask were allowed to cool. The flask was placed in an ice-water bath resulting in what appeared to be a thick paste. 457 grams of propionyl chloride was added to the flask drop-wise and/or in small portions with continued stirring in an ice-water bath until the reaction was complete. Aliquots of the stirred mixture were taken periodically. An alkaline reading indicated the completion of the reaction. The final mixture was a white suspension of NaCl in a toluene solution of the product. This mixture was filtered and the solvent was removed from the filtrate to yield a nearly colorless product. Gas chromatography indicated (by weight) 3 percent of 3-mercapto-1-propyltrimethoxysilanec, 1 percent of 3-(methylthio)-1-propyltrimethoxysilane, and 96 percent of 3-(acetylthio)-1-propyltrimethoxysilane (product). Flash distillation from 1 to 2 grams of powdered sodium methoxide yielded a colorless product. The sodium methoxide was added to ensure that any remaining acidity was neutralized. Further optional fractional distillation yielded a product in excess of 98 percent purity by GC.

Name

sodium methoxide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

final mixture

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

sodium methoxide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

Identifiers

|

REACTION_CXSMILES

|

[SH:1][CH2:2][CH2:3][CH2:4][Si:5]([O:10][CH3:11])([O:8][CH3:9])[O:6][CH3:7].C[O-].[Na+].[C:15](Cl)(=[O:18])[CH2:16][CH3:17].[Na+].[Cl-].CSCCC[Si](OC)(OC)OC.C(SCCC[Si](OC)(OC)OC)(=O)C>C1(C)C=CC=CC=1>[C:15]([S:1][CH2:2][CH2:3][CH2:4][Si:5]([O:10][CH3:11])([O:6][CH3:7])[O:8][CH3:9])(=[O:18])[CH2:16][CH3:17] |f:1.2,4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1035 g

|

|

Type

|

reactant

|

|

Smiles

|

SCCC[Si](OC)(OC)OC

|

|

Name

|

sodium methoxide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[O-].[Na+]

|

|

Name

|

|

|

Quantity

|

1764 g

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Two

|

Name

|

|

|

Quantity

|

457 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CC)(=O)Cl

|

Step Three

[Compound]

|

Name

|

final mixture

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CSCCC[Si](OC)(OC)OC

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)SCCC[Si](OC)(OC)OC

|

Step Seven

|

Name

|

sodium methoxide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[O-].[Na+]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

32.5 (± 2.5) °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

With continued stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The flask was placed into a water bath at 64° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Methanol was removed from the flask

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

by distilling off a methanol-toluene azeotrope under a partial vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was collected

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

An additional 429 grams of toluene was added

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the distillation

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

an increase in distillation head temperature from 35 to 55° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at which methanol removal from the flask

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The flask was placed in an ice-water bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

resulting in what

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

in small portions with continued stirring in an ice-water bath until the reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the completion of the reaction

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

This mixture was filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent was removed from the filtrate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to yield a nearly colorless product

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Flash distillation from 1 to 2 grams of powdered sodium methoxide

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

yielded a colorless product

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Further optional fractional distillation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

yielded a product in excess of 98 percent purity by GC

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(CC)(=O)SCCC[Si](OC)(OC)OC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |